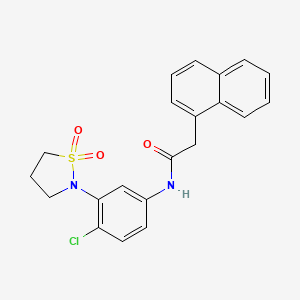![molecular formula C12H7ClN6 B2761481 4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1982987-62-1](/img/structure/B2761481.png)
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C12H7ClN6 and a molecular weight of 270.68 g/mol . This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in scientific research .
Métodos De Preparación
The synthesis of 4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can form the pyrazolo[1,5-a]pyrazine core.
Introduction of the azido group: The azido group can be introduced by reacting the intermediate compound with sodium azide in the presence of a suitable solvent and catalyst.
Análisis De Reacciones Químicas
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Cycloaddition reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Proteomics research: This compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Medicinal chemistry: It serves as a precursor for the synthesis of various biologically active molecules, which can be used in drug discovery and development.
Chemical biology: The compound is used to investigate biological pathways and mechanisms due to its ability to form covalent bonds with target molecules.
Mecanismo De Acción
The mechanism of action of 4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine involves its ability to form covalent bonds with target molecules. The azido group is highly reactive and can undergo cycloaddition reactions with alkyne or alkene groups in biological molecules, forming stable triazole linkages. This reactivity makes it a valuable tool for labeling and tracking biomolecules in various biological studies .
Comparación Con Compuestos Similares
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
4-Amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine: This compound has an amino group instead of an azido group, which affects its reactivity and applications.
4-Azido-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine: This compound has a methyl group instead of a chlorine atom on the phenyl ring, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct reactivity profile and makes it suitable for specialized applications in scientific research .
Propiedades
IUPAC Name |
4-azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN6/c13-9-3-1-8(2-4-9)10-7-11-12(16-18-14)15-5-6-19(11)17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBPBRQHGBAKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)N=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2761403.png)

![N-[2-(2-Phenylethyl)cyclopentyl]but-2-ynamide](/img/structure/B2761407.png)

![2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2761409.png)
![2-[6-(3-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2761410.png)
![4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2761411.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2761414.png)
![N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2761415.png)

![2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2761417.png)
![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)

![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)
